3-(2-Bromophenyl)glutaric anhydride
Description
3-(2-Bromophenyl)glutaric anhydride is a cyclic anhydride derived from glutaric acid, featuring a brominated phenyl substituent at the third position of the glutaric backbone. Structurally, it consists of a six-membered cyclic anhydride ring fused with a 2-bromophenyl group, which confers distinct electronic and steric properties compared to unsubstituted glutaric anhydride. This compound is primarily utilized in organic synthesis, particularly in acylation reactions, polymer modification, and as a precursor for bioactive molecules . Its bromine substituent enhances electrophilicity, making it a reactive intermediate in cross-coupling reactions and material science applications .
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
4-(2-bromophenyl)oxane-2,6-dione |
InChI |
InChI=1S/C11H9BrO3/c12-9-4-2-1-3-8(9)7-5-10(13)15-11(14)6-7/h1-4,7H,5-6H2 |
InChI Key |
RWJBJEJDXXDUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 3-(2-Bromophenyl)glutaric anhydride, highlighting differences in substituents, molecular weight, and applications:
Reactivity and Stability
- Ring Size and Stability : Glutaric anhydride derivatives form six-membered rings, which are more stable and less reactive than five-membered succinic anhydride analogs. This stability allows for controlled acylation in peptide synthesis and polymer chemistry .
- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Enhance electrophilicity of the carbonyl groups, accelerating nucleophilic attacks in acylation reactions. Bromine’s larger atomic size increases steric hindrance, particularly in ortho-substituted derivatives like this compound, which may slow reactions requiring spatial accessibility . Hydrophobic Groups (e.g., Methyl): Improve compatibility with nonpolar matrices in composite materials but reduce solubility in aqueous systems .
Research Findings and Case Studies
- Synthesis Optimization :
- Enzymatic Specificity: A study on Bacillus pseudofirmus acylase revealed that 3-isobutylglutaric anhydride undergoes enantioselective hydrolysis to produce (R)-3-isobutyl glutaric acid monoamide (99.96% enantiomeric excess). Substituting the isobutyl group with bromophenyl may alter enzyme-substrate interactions due to steric and electronic differences .
- Protein Modification :
- Glutaric anhydride modifies lysine residues in proteins more efficiently than succinic anhydride at lower concentrations (0.16 mM vs. 0.5 mM for glutaryl-CoA), suggesting higher reactivity. Bromophenyl substitution could influence residue selectivity .
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